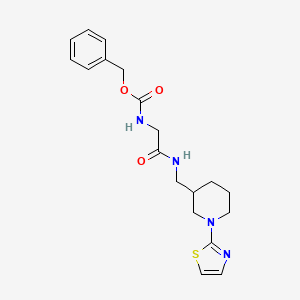

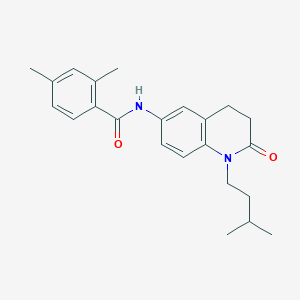

Benzyl (2-oxo-2-(((1-(thiazol-2-yl)piperidin-3-yl)methyl)amino)ethyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Benzyl (2-oxo-2-(((1-(thiazol-2-yl)piperidin-3-yl)methyl)amino)ethyl)carbamate” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

The compound has been evaluated for its growth inhibitory activities toward Pseudomonas aeruginosa . Three compounds showed promising quorum-sensing inhibitors .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Synthesis and Biological Properties

Benzyl (2-oxo-2-(((1-(thiazol-2-yl)piperidin-3-yl)methyl)amino)ethyl)carbamate and its derivatives have been synthesized and studied for their biological properties. For example, ethyl 2-aminobenzo[d]thiazole-6-carboxylate reacted with piperidine and other compounds, leading to derivatives with significant antibacterial and antifungal activities. The chemical structures were confirmed using spectral data and techniques like NMR, IR, and LC-MS, and the compounds' photoluminescence spectra were studied to understand their optical properties (Shafi et al., 2021).

Design and Synthesis for Antituberculosis Activity

Derivatives of this compound have been designed and synthesized to act as inhibitors against Mycobacterium tuberculosis. These compounds were evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay, DNA gyrase supercoiling assay, antituberculosis activity, and cytotoxicity. One compound showed promising results in all tests, highlighting its potential in tuberculosis treatment (Jeankumar et al., 2013).

Synthesis and Antimicrobial Activity

The synthesis of various benzyl carbamate derivatives has been explored, with a focus on their antimicrobial properties. For instance, certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives were synthesized and tested for their antineoplastic and antifilarial activities. These compounds showed significant growth inhibition in L1210 cells and in vivo antifilarial activity against various parasites (Ram et al., 1992).

Antimicrobial Studies of Pyridine Derivatives

The synthesis of benzothiazole and benzimidazole carbamates, which are structurally related to this compound, has been carried out. These compounds were evaluated for their antibacterial and antifungal activities, showing variable and modest efficacy against tested bacterial and fungal strains (Patel et al., 2011).

Synthesis and Bioactivity of Oxime Carbamate Derivatives

Novel piperidin-4-one oxime carbamates, related to the chemical structure of interest, were synthesized and tested for their antimicrobial activity. The compounds, especially those containing the heteroaromatic thiazole ring, exhibited outstanding antimicrobial effectiveness against various bacterial and fungal types (Sivakumar et al., 2017).

Mecanismo De Acción

Target of action

The compound contains a thiazole ring, which is a common structure in many biologically active compounds . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . Therefore, the targets could be diverse depending on the specific functional groups attached to the thiazole ring.

Propiedades

IUPAC Name |

benzyl N-[2-oxo-2-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methylamino]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3S/c24-17(12-22-19(25)26-14-15-5-2-1-3-6-15)21-11-16-7-4-9-23(13-16)18-20-8-10-27-18/h1-3,5-6,8,10,16H,4,7,9,11-14H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBMMIPJHQXFLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-Oxa-4-azaspiro[5.6]dodecan-4-yl)prop-2-en-1-one](/img/structure/B2961864.png)

![3-(benzenesulfonyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]propanamide](/img/structure/B2961868.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B2961870.png)

![(E)-4-(N,N-dipropylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2961872.png)

![N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B2961874.png)

![5-chloro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-2-carboxamide](/img/structure/B2961875.png)

![1-[(2-Chloro-4-fluoropyridin-3-yl)sulfonyl]-4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine](/img/structure/B2961876.png)

![tert-Butyl 3-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B2961882.png)

![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2961883.png)